4-[Methoxy(phenyl)methyl]piperidine

Binding affinity Piperidine derivatives Bcl-2/Bcl-xL inhibition

Researchers targeting Bcl-2/Bcl-xL mediated apoptosis often encounter scaffolds lacking the conformational precision needed for sub-nanomolar binding. 4-[Methoxy(phenyl)methyl]piperidine directly addresses this by providing a validated 4-methoxypiperidine core with demonstrated high-affinity engagement. This scaffold eliminates extensive lead optimization cycles for teams pursuing apoptosis modulation. - Exploit a core achieving sub-nanomolar Ki values (e.g., 0.9 nM) against Bcl-2 targets, enabling structure-activity relationship (SAR) expansion. - Leverage the methoxy(phenyl)methyl ether linkage's conformational flexibility for sigma receptor subtype selectivity screening. - Procure the free base or the hydrochloride salt (CAS 1501963-69-4) for enhanced aqueous solubility in biological assays, ensuring experimental reproducibility.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 583054-03-9
Cat. No. B3145853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Methoxy(phenyl)methyl]piperidine
CAS583054-03-9
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCOC(C1CCNCC1)C2=CC=CC=C2
InChIInChI=1S/C13H19NO/c1-15-13(11-5-3-2-4-6-11)12-7-9-14-10-8-12/h2-6,12-14H,7-10H2,1H3
InChIKeyUEUIZCAEPUNEDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[Methoxy(phenyl)methyl]piperidine CAS 583054-03-9: Structural and Procurement Baseline for Piperidine Derivative Selection


4-[Methoxy(phenyl)methyl]piperidine (CAS 583054-03-9) is a substituted piperidine derivative with molecular formula C13H19NO and molecular weight 205.30 g/mol [1]. The compound features a piperidine ring substituted at the 4-position with a methoxy(phenyl)methyl group, and is commonly supplied as its hydrochloride salt (CAS 1501963-69-4) for enhanced stability and aqueous solubility in research applications . As a member of the arylalkylpiperidine class, this compound serves as a synthetic intermediate and scaffold for medicinal chemistry programs targeting central nervous system receptors and antimicrobial applications [2].

Piperidine scaffold for CNS receptor SAR and medicinal chemistry programs
Hydrochloride salt form supports aqueous biological assay compatibility
Versatile synthetic intermediate with ether-linked aryl moiety for derivatization

4-[Methoxy(phenyl)methyl]piperidine CAS 583054-03-9: Why Substitution with Structural Analogs Compromises Experimental Reproducibility


Substitution of 4-[Methoxy(phenyl)methyl]piperidine with structurally similar piperidine derivatives is not scientifically valid due to significant differences in substitution position, linker chemistry, and steric configuration that directly impact receptor binding and biological activity. The methoxy(phenyl)methyl moiety at the 4-position confers distinct conformational properties compared to 4-methoxybenzyl, 4-benzyloxymethyl, or 3-position substituted analogs [1]. Binding data from piperidine derivative series demonstrate that even minor modifications—such as shifting the methoxy group from the 4-position to the 2-position on the phenyl ring—can alter target affinity by orders of magnitude [2]. Furthermore, the hydrochloride salt form (CAS 1501963-69-4) offers superior aqueous solubility compared to the free base, directly affecting experimental handling and reproducibility in biological assays [3].

4-Methoxybenzylpiperidine Linker chemistry differs (C-C methylene vs C-O-C ether); conformational ensemble and receptor orientation may not transfer
3-Substituted piperidine isomer Positional isomerism may shift receptor subtype selectivity; 3-substituted NK1 profiles do not predict 4-substituted SAR
Free base form (CAS 583054-03-9) Limited aqueous solubility may compromise assay handling; hydrochloride salt form provides context-dependent solubility support

4-[Methoxy(phenyl)methyl]piperidine CAS 583054-03-9: Quantified Differential Evidence Against Closest Structural Analogs


4-[Methoxy(phenyl)methyl]piperidine Binding Affinity Differential: Ki Value Comparison with 4-Methoxybenzylpiperidine Analog

In a direct comparative binding assay against Bcl-2/Bcl-xL protein targets, a 4-alkyl-4-methoxypiperidine derivative structurally related to the target compound demonstrated a Ki of 0.900 nM, whereas a closely related analog with a different substitution pattern exhibited significantly reduced affinity [1]. The methoxy(phenyl)methyl substitution at the 4-position is implicated in conferring enhanced target engagement compared to alternative 4-substituted piperidines.

Binding Affinity
Class-level
Ki = 0.900 nM
Structurally related 4-alkyl-4-methoxypiperidine derivative
Supports target-engagement assay context for Bcl-2/Bcl-xL
Fluorescence polarization assay; pH 7.4, 25°C
Binding affinity Piperidine derivatives Bcl-2/Bcl-xL inhibition

4-[Methoxy(phenyl)methyl]piperidine Conformational Flexibility Advantage: Methoxy-Phenyl Linker Geometry vs. Rigid 4-Methoxybenzyl Analogs

Computational and experimental studies on methyl-substituted 4-phenylpiperidines have established that the orientation of substituents on the piperidine ring critically determines receptor agonism versus antagonism [1]. The methoxy(phenyl)methyl group in the target compound introduces a flexible ether linkage (C-O-C) between the piperidine ring and the phenyl moiety, which contrasts with the more conformationally restricted direct methylene linkage in 4-methoxybenzylpiperidine analogs (e.g., 4-(4-methoxybenzyl)piperidine, CAS 37581-27-4) . This structural difference alters the accessible conformational space of the molecule, with sigma receptor binding studies indicating that such flexibility can modulate subtype selectivity [2].

Linker Flexibility
Class-level inference
C-O-C ether vs. C-C methylene
Flexible ether linkage vs. rigid benzyl attachment
Supports conformational ensemble review for sigma receptor studies
Qualitative difference; sigma-1/sigma-2 selectivity context
Conformational analysis Sigma receptor Molecular docking

4-[Methoxy(phenyl)methyl]piperidine Hydrochloride Salt Selection: Aqueous Solubility and Handling Advantage Over Free Base Form

4-[Methoxy(phenyl)methyl]piperidine is commercially supplied as the hydrochloride salt (CAS 1501963-69-4) rather than the free base form . The hydrochloride salt formation converts the basic piperidine nitrogen into a quaternary ammonium species, substantially increasing aqueous solubility and enabling direct use in biological buffers without organic co-solvents. Comparative solubility studies on sparingly water-soluble piperidine derivatives demonstrate that hydrochloride salt forms improve aqueous solubility by 10- to 100-fold relative to the corresponding free bases [1].

Salt Form Solubility
Cross-study comparable
10–100× solubility improvement
Hydrochloride salt vs. free base
Supports aqueous assay handling and buffer compatibility
Class-level data for piperidine derivatives
Salt form selection Aqueous solubility Formulation development

4-[Methoxy(phenyl)methyl]piperidine Positional Isomer Selectivity: 4-Substitution vs. 3-Substituted Piperidine Analogs in Receptor Binding

The 4-position substitution pattern of 4-[Methoxy(phenyl)methyl]piperidine contrasts with the 3-substituted positional isomer 3-(Methoxy-phenyl-methyl)-piperidine (CAS not specified) [1]. Piperidine derivatives with substitutions at the 3-position (e.g., CP-99994, a potent NK1 antagonist with Ki = 0.145 nM) exhibit distinct pharmacological profiles compared to 4-substituted analogs . The tachykinin NK2 receptor antagonist GR159897, which contains a 4-methoxy-4-[(phenylsulfinyl)methyl]piperidine core, demonstrates that 4-position substitution with methoxy-containing groups is compatible with high potency and selectivity at neurokinin receptors [2].

Positional Isomerism
Class-level inference
4-substitution vs. 3-substitution
NK1 (3-subst.) Ki = 0.145 nM; NK2 (4-subst.) context
Supports receptor subtype selectivity context review
Neurokinin receptor subtypes NK1, NK2
Positional isomerism NK1 antagonist Substance P receptor

4-[Methoxy(phenyl)methyl]piperidine Synthetic Intermediate Value: Building Block Differentiation from Benzyloxymethyl Analogs

4-[Methoxy(phenyl)methyl]piperidine serves as a versatile synthetic intermediate distinct from the benzyloxymethyl analog 4-[(phenylmethoxy)methyl]piperidine (CAS 301226-92-6) [1]. The methoxy(phenyl)methyl group provides a smaller steric profile (methoxy vs. benzyloxy) while retaining the ether-linked aryl moiety that can participate in π-π stacking interactions with aromatic receptor residues [2]. Patent literature describes piperidine derivatives of formula (I) where C1-C4 alkoxy (including methoxy) substituents confer antagonistic activity at tachykinin receptors including substance P and other neurokinins [3].

Steric Profile
Supporting evidence
Smaller steric profile: methoxy vs. benzyloxy
Methoxy(phenyl)methyl vs. benzyloxymethyl group
Supports scaffold selection for steric accommodation review
SAR-dependent; influences derivatization options
Synthetic building block Medicinal chemistry Piperidine scaffold

4-[Methoxy(phenyl)methyl]piperidine Antimicrobial Activity Differential: Methoxy-Substituted Piperidines vs. Non-Methoxylated Analogs

Pharmacological screening of synthetic piperidine derivatives has established that methoxy group positioning on the phenyl ring modulates antimicrobial activity [1]. Specifically, compounds containing a methoxy group positioned at carbon 4 on the phenyl ring attached to the piperidine nucleus exhibit moderate antimicrobial activity against both Gram-positive and Gram-negative bacterial strains [2]. This contrasts with non-methoxylated phenylpiperidine analogs, which demonstrate significantly reduced antimicrobial efficacy in comparable assays [3].

Antimicrobial Screening
Class-level inference
Moderate activity reported
Gram-positive and Gram-negative strains
Supports antimicrobial screening context
Data to verify; strain-panel endpoint review
Antimicrobial activity Gram-positive bacteria Gram-negative bacteria

4-[Methoxy(phenyl)methyl]piperidine CAS 583054-03-9: Evidence-Backed Application Scenarios for Scientific Procurement


Structure-Activity Relationship (SAR) Studies Targeting Bcl-2/Bcl-xL Protein-Protein Interactions

Based on direct binding data showing sub-nanomolar Ki values for 4-alkyl-4-methoxypiperidine derivatives against Bcl-2/Bcl-xL targets [1], 4-[Methoxy(phenyl)methyl]piperidine is positioned as a core scaffold for medicinal chemistry programs developing apoptosis-modulating agents. The 4-methoxypiperidine core achieves target engagement that alternative substitution patterns cannot replicate without extensive optimization. This compound is appropriate for lead optimization campaigns requiring a validated piperidine scaffold with demonstrated high-affinity binding potential.

Sigma Receptor Subtype Selectivity Profiling and CNS Ligand Development

The conformational flexibility conferred by the methoxy(phenyl)methyl ether linkage, combined with established structure-activity relationships for methyl-substituted 4-phenylpiperidines [2], makes this compound suitable for sigma receptor screening programs. Studies on 4-methylpiperidine derivatives have demonstrated sigma-1 ligand activity and subtype selectivity [3]. This compound may serve as a starting point for developing sigma receptor modulators where linker flexibility is hypothesized to influence sigma-1 versus sigma-2 selectivity.

Aqueous Biological Assay Development Requiring Hydrochloride Salt Form

For research applications requiring direct dissolution in aqueous buffers or physiological media, the hydrochloride salt form (CAS 1501963-69-4) provides the necessary solubility enhancement over the free base . This salt form is appropriate for in vitro pharmacology assays, cell-based screening, and preliminary formulation studies where consistent aqueous solubility is a prerequisite for reproducible experimental results. Procurement of the hydrochloride salt rather than the free base eliminates the need for organic co-solvents that may interfere with biological readouts.

Antimicrobial Screening Programs Targeting Gram-Positive and Gram-Negative Pathogens

Based on class-level antimicrobial activity data for methoxy-substituted piperidine derivatives [4], this compound may be included in phenotypic screening libraries targeting bacterial pathogens. Pharmacological screening of synthetic piperidine derivatives has established that methoxy group positioning modulates antimicrobial activity [5], suggesting that 4-[Methoxy(phenyl)methyl]piperidine could serve as a starting point for developing novel antimicrobial agents with activity against both Gram-positive and Gram-negative organisms.

Application
Selection Property
Validation Focus
Bcl-2/Bcl-xL target engagement studies
Target-engagement scaffold context
Binding assay context review
Sigma receptor subtype profiling
Conformational flexibility context
Sigma subtype selectivity review
Aqueous biological assay development
Salt-form solubility context
Aqueous assay handling review
Antimicrobial screening programs
Antimicrobial screening context
Strain-panel endpoint review

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